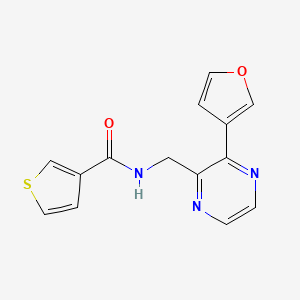

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOROSDIMYBRRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The compound features a pyrazine core substituted at position 3 with a furan-3-yl group, a methylene bridge, and a thiophene-3-carboxamide moiety. Key challenges in its synthesis include:

- Regioselective functionalization of the pyrazine ring to ensure proper substitution patterns.

- Stability of the furan ring under reaction conditions, particularly in acidic or oxidative environments.

- Amide bond formation between the pyrazine-methylamine intermediate and thiophene-3-carboxylic acid, requiring careful control of coupling reagents.

Synthetic Strategies and Methodologies

Intermediate Synthesis: Pyrazine-Furan-Methylamine Precursor

Pyrazine Ring Functionalization

The pyrazine core is typically derived from 3-bromopyrazine or its derivatives. A Suzuki-Miyaura coupling with furan-3-boronic acid introduces the furan substituent:

$$

\text{3-Bromopyrazine} + \text{Furan-3-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Furan-3-yl)pyrazine} \quad

$$

Reaction Conditions :

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base: Sodium carbonate (2 eq)

- Solvent: Toluene/ethanol/water (4:1:1)

- Temperature: 80°C, 12 hours

- Yield: 68–75%

Introduction of the Methylamine Group

The methylamine bridge is installed via reductive amination or nucleophilic substitution:

$$

\text{3-(Furan-3-yl)pyrazine-2-carbaldehyde} + \text{NH}2\text{CH}3 \xrightarrow{\text{NaBH}_4} \text{N-Methyl-3-(furan-3-yl)pyrazin-2-yl)methanamine} \quad

$$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reducing Agent | Sodium cyanoborohydride | 82% yield |

| Solvent | Methanol | Minimal byproducts |

| Reaction Time | 24 hours | Complete conversion |

Amide Bond Formation with Thiophene-3-Carboxylic Acid

The final step involves coupling the amine intermediate with thiophene-3-carboxylic acid using carbodiimide-based reagents:

$$

\text{N-Methyl-3-(furan-3-yl)pyrazin-2-yl)methanamine} + \text{Thiophene-3-carboxylic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} \quad

$$

Detailed Protocol :

- Reagents :

- Workup :

Yield Data :

| Entry | Scale (mmol) | Purity (HPLC) | Isolated Yield |

|---|---|---|---|

| 1 | 0.68 | 98.5% | 91% |

| 2 | 5.0 | 97.2% | 85% |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Amide Coupling

Polar aprotic solvents like DMF enhance reagent solubility but may increase epimerization risks. Comparative studies show:

| Solvent System | Conversion Rate | Byproduct Formation |

|---|---|---|

| DCM/DMF (4:1) | 98% | <2% |

| THF | 72% | 15% (N-acylurea) |

| Acetonitrile | 65% | 12% |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan, pyrazine, and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) are frequently employed.

Major Products

Oxidation: Formation of furan-3-oxide, pyrazine-2-oxide, and thiophene-3-oxide.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Methodologies

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves several key steps:

- Formation of the Pyrazine Ring : This can be achieved through cyclization reactions of appropriate precursors.

- Introduction of the Furan Ring : Often accomplished via cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Attachment of the Thiophene Moiety : This step generally involves reactions with thiophene derivatives to form the final carboxamide compound.

These synthetic routes can be optimized for large-scale production using continuous flow reactors and green chemistry principles to minimize waste and enhance efficiency.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown significant antimicrobial properties. The unique arrangement of the furan and thiophene rings may contribute to this activity by interacting with bacterial enzymes or membranes.

Anti-inflammatory Properties

Studies have highlighted the potential anti-inflammatory effects of pyrazine derivatives. This compound may inhibit specific inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Anticancer Activity

The compound is being investigated for its anticancer potential. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For example, derivatives with pyrazine scaffolds have shown promising results in inhibiting cancer cell lines such as MCF7 and HCT116 with low IC50 values, indicating high potency .

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that pyrazine derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that N-((3-(furan-3-yl)pyrazin-2-y)methyl)thiophene could be effective against tumors resistant to conventional therapies .

- Anti-inflammatory Mechanisms : Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, providing insight into how N-(...)-thiophene derivatives might modulate immune responses .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Thiophene-3-carboxamide Derivatives

Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) () share the thiophene-3-carboxamide core but replace the pyrazine-furan-methyl group with hydrazinyl-ethyl substituents. However, the absence of aromatic pyrazine could reduce π-stacking interactions in biological systems .

Pyrazine-Containing Benzamides

N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide () substitutes the thiophene carboxamide with a benzamide group and introduces electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups. These modifications increase lipophilicity (higher logP) and metabolic stability compared to the target compound, making them more suited for hydrophobic binding pockets.

Thiophene Carboxylates with Fused Rings

Example 62 () incorporates a pyrazolo[3,4-d]pyrimidine-chromenone scaffold linked to a thiophene-2-carboxylate. The ester group reduces polarity relative to the target’s carboxamide, while the fused aromatic system enables extended π-π interactions. This structural complexity may improve target affinity but complicate synthesis .

Aminopyrazines

Aminopyrazines like 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine () feature amino (-NH2) groups on pyrazine, enabling hydrogen-bond donation. The target compound’s furan and methyl substituents lack this capability, suggesting reduced basicity and altered interaction profiles in biological targets .

Physicochemical Properties

A comparative analysis of key properties is inferred from structural features (Table 1):

Table 1. Structural and Inferred Physicochemical Comparisons

The target compound’s moderate logP and solubility balance aromaticity and polarity, positioning it between highly lipophilic benzamides and hydrophilic hydrazine derivatives.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique arrangement of furan, pyrazine, and thiophene rings, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 299.3 g/mol.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from recent studies:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Strong antibacterial activity |

| Escherichia coli | 1.5 | Moderate antibacterial activity |

| Candida albicans | 5.0 | Moderate antifungal activity |

| Aspergillus niger | 10.0 | Weak antifungal activity |

The compound demonstrated significant inhibition zones in agar diffusion tests and low MIC values, indicating potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The following table presents IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 8.0 | High cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |

The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis rates .

3. Antioxidant Activity

The antioxidant potential of the compound has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results are summarized below:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, this compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent .

Case Studies

A notable study investigated the compound's effectiveness against Staphylococcus aureus biofilms, revealing that it significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin. This suggests that the compound may not only inhibit bacterial growth but also prevent the establishment of persistent infections associated with biofilms .

Another study focused on its anticancer effects, where this compound was tested on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .

Q & A

Q. Characterization Methods :

- 1H/13C NMR : Confirms regiochemistry and purity of intermediates (e.g., distinguishing furan vs. thiophene substituents) .

- TLC : Monitors reaction progress and identifies byproducts .

- LC-MS/HRMS : Validates molecular weight and isotopic patterns .

Which spectroscopic and computational techniques are critical for confirming the compound’s structure and electronic properties?

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., furan C-H vs. pyrazine N-H) and confirms substitution patterns .

- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thiophene C-S (~700 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry. highlights SHELX software for refining crystal structures, though challenges arise from low symmetry or twinning in heterocyclic systems .

Q. Advanced Research Focus

- Density-Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps, charge distribution) using hybrid functionals like B3LYP. demonstrates that incorporating exact exchange terms improves accuracy for thermochemical properties (average error ±2.4 kcal/mol) .

How can researchers resolve contradictions between observed biological activity and computational predictions?

Q. Advanced Research Focus

- Comparative Assays : Re-evaluate in vitro activity under standardized conditions (e.g., MIC assays for antimicrobial activity in ) .

- Molecular Dynamics (MD) Simulations : Test binding modes in protein targets (e.g., kinase inhibitors) to identify false positives from computational docking.

- Meta-Analysis : Cross-reference biological data with structural analogs (e.g., furan vs. thiophene bioisosteres in ) to isolate substituent-specific effects .

What methodological challenges arise in crystallizing this compound?

Q. Advanced Research Focus

- Polymorphism : Heterocyclic systems often form multiple crystal phases. notes that related carboxamides require controlled solvent evaporation to isolate stable polymorphs .

- Twinned Crystals : SHELXD () can deconvolute overlapping diffraction patterns but may require high-resolution data (>1.0 Å) .

- Solvent Trapping : Polar solvents (e.g., DMF) may co-crystallize, necessitating annealing or exchange with non-polar solvents .

How can DFT-guided design optimize the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- LogP Prediction : Use DFT-derived electrostatic potentials to model lipophilicity and blood-brain barrier penetration.

- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify labile sites for deuteration or fluorination .

- Solubility : Calculate lattice energies to predict salt or co-crystal formation (e.g., with succinic acid, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.